N-([2,3'-bipyridin]-4-ylmethyl)-4-fluoro-3-(1H-tetrazol-5-yl)benzenesulfonamide
Description
N-([2,3’-bipyridin]-4-ylmethyl)-4-fluoro-3-(1H-tetrazol-5-yl)benzenesulfonamide is a complex organic compound that features a bipyridine moiety, a fluorinated benzene ring, and a tetrazole group
Properties
IUPAC Name |
4-fluoro-N-[(2-pyridin-3-ylpyridin-4-yl)methyl]-3-(2H-tetrazol-5-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FN7O2S/c19-16-4-3-14(9-15(16)18-23-25-26-24-18)29(27,28)22-10-12-5-7-21-17(8-12)13-2-1-6-20-11-13/h1-9,11,22H,10H2,(H,23,24,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDNIQUDLSIFECP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC=CC(=C2)CNS(=O)(=O)C3=CC(=C(C=C3)F)C4=NNN=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FN7O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([2,3’-bipyridin]-4-ylmethyl)-4-fluoro-3-(1H-tetrazol-5-yl)benzenesulfonamide typically involves multi-step organic reactions
Bipyridine Derivative Synthesis: The bipyridine derivative can be synthesized through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using 2-bromo-3’-bipyridine and a suitable boronic acid.
Fluorinated Benzene Sulfonamide Introduction: The fluorinated benzene sulfonamide can be introduced via a nucleophilic aromatic substitution reaction, where 4-fluoro-3-nitrobenzenesulfonamide is reacted with a suitable nucleophile.
Tetrazole Group Formation: The tetrazole group can be formed through a [3+2] cycloaddition reaction between an azide and a nitrile derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-([2,3’-bipyridin]-4-ylmethyl)-4-fluoro-3-(1H-tetrazol-5-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The bipyridine moiety can be oxidized to form N-oxides.
Reduction: The nitro group in the precursor can be reduced to an amine.
Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of bipyridine N-oxides.
Reduction: Conversion of nitro groups to amines.
Substitution: Replacement of fluorine with nucleophiles to form various substituted derivatives.
Scientific Research Applications
N-([2,3’-bipyridin]-4-ylmethyl)-4-fluoro-3-(1H-tetrazol-5-yl)benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting metal ions or enzymes.
Materials Science: The compound can be used in the design of coordination polymers and metal-organic frameworks (MOFs) due to its ability to coordinate with metal ions.
Catalysis: It can serve as a ligand in catalytic reactions, enhancing the activity and selectivity of metal catalysts.
Biological Studies: The compound can be used to study the interactions between metal ions and biological molecules, providing insights into metalloprotein functions.
Mechanism of Action
The mechanism of action of N-([2,3’-bipyridin]-4-ylmethyl)-4-fluoro-3-(1H-tetrazol-5-yl)benzenesulfonamide involves its ability to coordinate with metal ions. The bipyridine moiety acts as a bidentate ligand, forming stable complexes with transition metals. This coordination can influence the reactivity and stability of the metal center, making the compound useful in catalysis and as a probe in biological systems.
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: A simpler bipyridine derivative used as a ligand in coordination chemistry.
4-Fluorobenzenesulfonamide: A fluorinated benzene derivative with applications in medicinal chemistry.
5-Substituted Tetrazoles: Tetrazole derivatives used in pharmaceuticals and materials science.
Uniqueness
N-([2,3’-bipyridin]-4-ylmethyl)-4-fluoro-3-(1H-tetrazol-5-yl)benzenesulfonamide is unique due to its combination of a bipyridine moiety, a fluorinated benzene ring, and a tetrazole group. This unique structure allows it to coordinate with metal ions, participate in various chemical reactions, and serve as a versatile scaffold in drug design and materials science.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
